molecular formula C7H3Cl2N3OS2 B12316545 6-(2,5-Dichlorothiophen-3-yl)-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one

6-(2,5-Dichlorothiophen-3-yl)-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one

Cat. No.: B12316545
M. Wt: 280.2 g/mol
InChI Key: VCGLDFWNPNSZPZ-UHFFFAOYSA-N
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Description

6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 2,5-dichlorothiophene with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular pathways critical for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-dichlorothiophen-3-yl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of a thiophene ring with a triazinone moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and photovoltaic materials .

Properties

Molecular Formula

C7H3Cl2N3OS2

Molecular Weight

280.2 g/mol

IUPAC Name

6-(2,5-dichlorothiophen-3-yl)-3-sulfanylidene-6H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H3Cl2N3OS2/c8-3-1-2(5(9)15-3)4-6(13)10-7(14)12-11-4/h1,4H,(H,10,13,14)

InChI Key

VCGLDFWNPNSZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C2C(=O)NC(=S)N=N2)Cl)Cl

Origin of Product

United States

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